N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

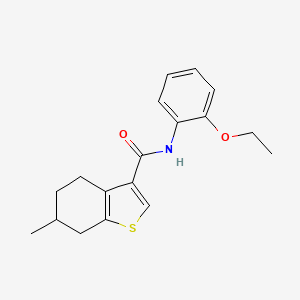

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a carboxamide derivative featuring a partially hydrogenated benzothiophene core substituted with a methyl group at position 6 and a 2-ethoxyphenyl moiety attached via the carboxamide group at position 3.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-3-21-16-7-5-4-6-15(16)19-18(20)14-11-22-17-10-12(2)8-9-13(14)17/h4-7,11-12H,3,8-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYNBGBJDLCFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CSC3=C2CCC(C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic potentials based on available research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C16H19N2O2S

- Molecular Weight : 303.40 g/mol

- CAS Number : Not specifically listed in the search results, but related compounds can be found under similar identifiers.

The structural features of this compound suggest that it may interact with biological targets due to the presence of both aromatic and aliphatic components.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of benzothiophene have been reported to inhibit tubulin polymerization, which is critical in cancer cell division. The mechanism involves binding to the colchicine site on tubulin, leading to disrupted microtubule dynamics and ultimately inducing apoptosis in cancer cells .

In vitro studies have shown that related benzothiophene compounds possess IC50 values ranging from 2–30 nM against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These findings suggest that this compound could exhibit similar potency against tumor cells.

The proposed mechanism of action for this class of compounds includes:

- Inhibition of Tubulin Polymerization : By binding to tubulin, these compounds prevent the formation of microtubules necessary for mitosis.

- Induction of Apoptosis : Disruption of microtubule dynamics triggers apoptotic pathways in cancer cells.

- Centrosome Declustering : This effect has been observed in studies involving triple-negative breast cancer cells, where centrosome clustering is disrupted leading to further cell cycle arrest .

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

- A study evaluated the antiproliferative effects of similar benzothiophene derivatives on various human cancer cell lines.

- Results indicated significant growth inhibition at nanomolar concentrations with a notable increase in apoptosis markers.

- Metabolic Stability :

Data Table: Biological Activity Overview

| Compound Name | IC50 (µM) | Cancer Cell Line | Mechanism of Action |

|---|---|---|---|

| N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro... | TBD | MCF-7 | Inhibition of tubulin polymerization |

| 4-chloro-benzamide derivatives | 0.002 | HeLa | Induction of apoptosis |

| Benzothiophene derivatives | 0.03 | HCT116 | Centrosome declustering |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

Lipophilicity (logP): The target compound’s ethoxy group increases logP compared to methyl-substituted analogs (e.g., 2-methylphenyl in ). The chloro-phenoxy derivative exhibits the highest logP (6.92), aligning with its anticorrosive applications .

Hydrogen Bonding: Amino-substituted analogs (e.g., ) feature two H-bond donors, enhancing solubility but limiting blood-brain barrier penetration. The target compound’s single H-bond donor (amide NH) and three acceptors (amide O, ethoxy O) balance solubility and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.